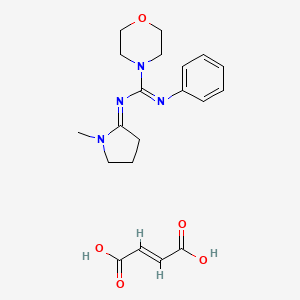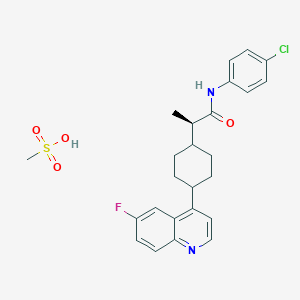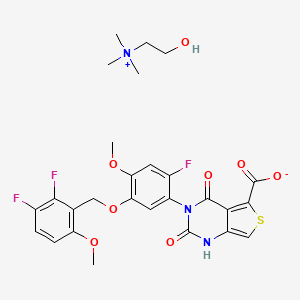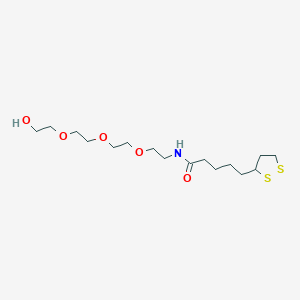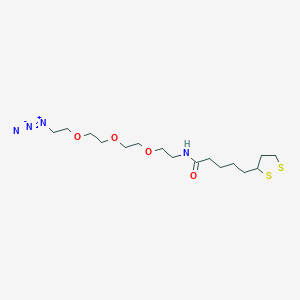
TC Lpa5 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TC LPA5 4: This compound inhibits lysophosphatidic acid-induced aggregation of isolated human platelets and displays selectivity for lysophosphatidic acid receptor 5 over 80 other screened agent targets . It is primarily used in scientific research to study the role of lysophosphatidic acid receptor 5 in various biological processes.
Wissenschaftliche Forschungsanwendungen
TC LPA5 4 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of lysophosphatidic acid receptor 5 antagonists.
Biology: Employed in research to understand the role of lysophosphatidic acid receptor 5 in cellular processes such as cell proliferation, migration, and signaling.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where lysophosphatidic acid receptor 5 is implicated in tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting lysophosphatidic acid receptor 5
Wirkmechanismus
TC LPA5 4 exerts its effects by specifically binding to and inhibiting lysophosphatidic acid receptor 5. This inhibition prevents lysophosphatidic acid from activating the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and other cellular processes. The molecular targets and pathways involved include the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth .
Biochemische Analyse
Biochemical Properties
TC Lpa5 4 plays a crucial role in biochemical reactions by acting as an antagonist to the LPA5 receptor. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. This compound inhibits LPA-induced aggregation of isolated human platelets with an IC50 of 800 nM . It interacts with the LPA5 receptor, preventing the binding of LPA and thereby inhibiting downstream signaling pathways. This interaction is highly selective, as this compound displays specificity for LPA5 over other molecular targets .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In thyroid cancer cells, this compound inhibits cell proliferation and migration . It has been shown to significantly inhibit the proliferation of CGTH-W3, TPC-1, B-CAPAP, and BHT101 thyroid cancer cells, with IC50 values ranging from 55.9 μM to 103.0 μM . Additionally, this compound inhibits LPA-stimulated migration of CGTH-W3 and TPC-1 cells by approximately 30% . These effects are mediated through the inhibition of the LPA5 receptor, which plays a role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the LPA5 receptor. By binding to this receptor, this compound prevents the activation of downstream signaling pathways that are typically triggered by LPA. This includes the inhibition of the PI3K/Akt pathway, which is known to play a role in cell proliferation and survival . This compound also inhibits the phosphorylation of Akt and p70S6K1, key components of the PI3K/Akt pathway, in CGTH-W3 and TPC-1 cells . This inhibition leads to a decrease in cell proliferation and migration, highlighting the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In in vitro studies, this compound significantly inhibits the proliferation and migration of thyroid cancer cells within 24 hours . In in vivo studies, this compound delays the growth of CGTH-W3 xenografts in nude mice when administered at a dosage of 10 mg/kg via intraperitoneal injection for two weeks . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function suggest potential for sustained therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In nude mice with CGTH-W3 xenografts, a dosage of 10 mg/kg administered via intraperitoneal injection for two weeks significantly inhibited tumor growth, with an inhibitory rate of 46.7% . Higher dosages and long-term administration have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways related to the LPA5 receptor. By inhibiting this receptor, this compound affects the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . The compound’s interaction with the LPA5 receptor and subsequent inhibition of downstream signaling pathways highlight its role in modulating metabolic flux and metabolite levels in cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of TC LPA5 4 is typically carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in specialized facilities equipped to handle complex organic synthesis and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: TC LPA5 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 1-Oleoyl lysophosphatidic acid sodium
- DBIBB
- Ki16425
- AM966
- Tetradecyl Phosphonate
- ASP6432
- H2L 5765834
- BMS-986020
Uniqueness: TC LPA5 4 is unique in its high selectivity for lysophosphatidic acid receptor 5 over other lysophosphatidic acid receptors and its potent inhibitory effects on lysophosphatidic acid-induced platelet aggregation and cancer cell proliferation .
Eigenschaften
IUPAC Name |
5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALUYKEGYUHQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

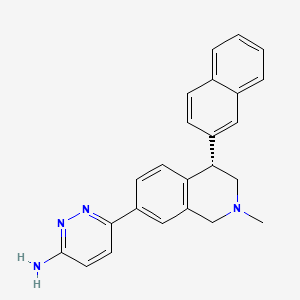


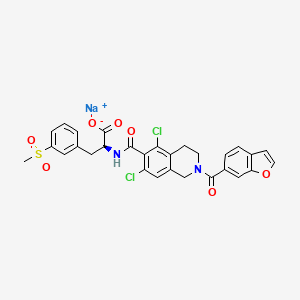
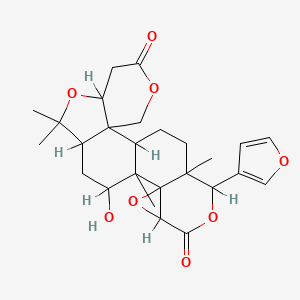
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
